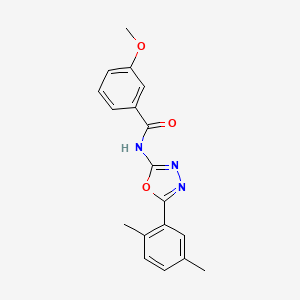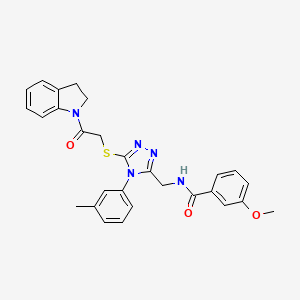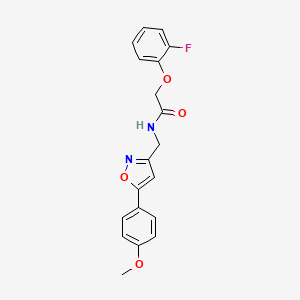![molecular formula C14H10N2O3 B2916321 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid CAS No. 38196-06-4](/img/structure/B2916321.png)
2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid” is a chemical compound that belongs to the pyridine group . It’s a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acids, which are known for their broad spectrum of biological activity . They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One area of application is in the synthesis of derivatives that exhibit antimicrobial activity. For example, derivatives have been synthesized and shown to display significant antifungal activity against strains like A. niger, C. Neoformans, and A. fumigatus, demonstrating their potential in developing new antifungal agents (R. D. Hunashal, D. Satyanarayana, V. S. Maddi, 2012).
Drug Delivery Systems
Another application lies in the domain of drug delivery systems. Compounds have been synthesized that could potentially be used as substrates in penicillin amidase catalyzed processes, offering new possibilities in the pharmaceutical industry for high yield drug synthesis (Z. Mincheva, N. Stambolieva, I. Rashkov, 1994).
Molecular Docking and Screening
Further, there is research into the development of novel pyridine and fused pyridine derivatives for use in molecular docking and screening, aiming at antimicrobial and antioxidant activities. Such research highlights the chemical's potential in the development of new therapeutic agents (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).
Luminescent Heterocyclic Compounds
Derivatives of the compound have been studied for their luminescent properties, which could be useful for metal sensing and as laser dyes. This application explores the physical properties of such compounds and their utility in technological applications (U. Grummt, D. Weiss, E. Birckner, R. Beckert, 2007).
Antitubercular and Antimicrobial Activities
There is also interest in synthesizing derivatives for pharmacological studies, with some compounds evaluated for their antimicrobial and antitubercular activities. This underscores the potential of these derivatives in contributing to the fight against microbial resistance (T. K. Dave, D. H. Purohit, J. Akbari, H. Joshi, 2007).
Coordination Chemistry and Material Science
In coordination chemistry and material science, the compound's derivatives have been used to synthesize complexes with interesting structural and coordination behaviors, which might have implications in catalysis and material science applications (A. Garza-Ortiz, P. A. Martínez, A. M. Duarte-Hernández, Edgar Mijangos, M. Flores‐Álamo, Carol Pérez-Casas, Carlos Camacho-Camacho, R. Contreras, A. Flores‐Parra, J. Reedijk, N. Barba-Behrens, 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
It’s known that the benzoxazole ring structure is a crucial component in many biologically active compounds, contributing to their binding affinity and selectivity .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory effects .
Propriétés
IUPAC Name |
2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13(18)7-9-3-4-12-11(6-9)16-14(19-12)10-2-1-5-15-8-10/h1-6,8H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMCMAVRBJHYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2916241.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)
![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)


![Methyl 3-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2916251.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2916253.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2916254.png)
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)
![Ethyl 4-[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2916258.png)

